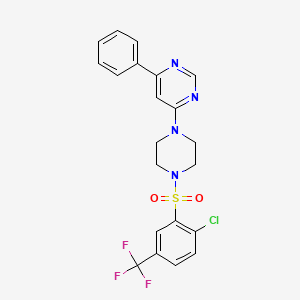

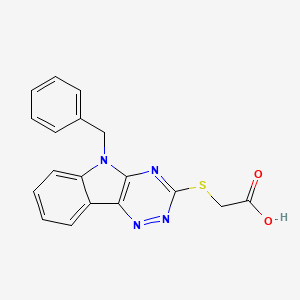

2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

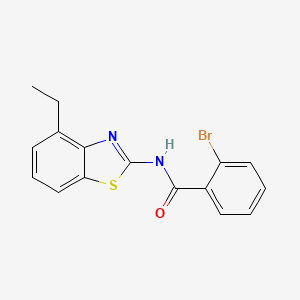

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central pyran ring. The presence of the trifluoromethoxy group could introduce interesting electronic effects due to the high electronegativity of fluorine .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethoxy and isonicotinamide groups. The trifluoromethoxy group could potentially undergo nucleophilic substitution reactions, while the isonicotinamide group could participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Applications De Recherche Scientifique

Chemical Synthesis and Modification

- The synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid demonstrates the chemical versatility of tetrahydro-2H-pyran derivatives in producing functionalized amides, which are valuable in medicinal chemistry (Agekyan & Mkryan, 2015).

Antimicrobial and Anticoccidial Activity

- Research on 5-amino-5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran derivatives revealed their significant activity as coccidiostats and their potential antimicrobial properties, indicating the potential utility of 2H-pyran derivatives in developing new antimicrobial agents (Georgiadis, 1976).

Antioxidative and Antihypertensive Potential

- A study on O-heterocyclic derivatives from Sargassum wightii, including 2H-pyran analogues, showed significant antioxidative and angiotensin-converting enzyme (ACE) inhibitory activities. This suggests the potential of similar structures for developing antihypertensive agents (Maneesh & Chakraborty, 2018).

Novel Synthesis Approaches

- Innovative synthesis techniques, such as the non-iterative asymmetric synthesis of C15 polyketide spiroketals, demonstrate the synthetic utility of tetrahydro-2H-pyran derivatives in constructing complex molecular architectures, which are relevant in natural product synthesis and pharmaceutical research (Meilert, Pettit, & Vogel, 2004).

Trifluoromethoxylation Techniques

- The direct trifluoromethoxylation of aliphatic substrates using 2,4-dinitro(trifluoromethoxy)benzene highlights advances in introducing trifluoromethoxy groups into organic molecules. This technique is relevant for modifying pharmaceutical compounds to improve their properties (Marrec, Billard, Vors, Pazenok, & Langlois, 2010).

Orientations Futures

Propriétés

IUPAC Name |

2-(oxan-4-ylmethoxy)-N-[[2-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O4/c21-20(22,23)29-17-4-2-1-3-16(17)12-25-19(26)15-5-8-24-18(11-15)28-13-14-6-9-27-10-7-14/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOTYKPWKQQMJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=CC(=C2)C(=O)NCC3=CC=CC=C3OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2818302.png)

![5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2818306.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride](/img/structure/B2818309.png)

![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-ylmethanamine hydrochloride](/img/structure/B2818311.png)

![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2818322.png)